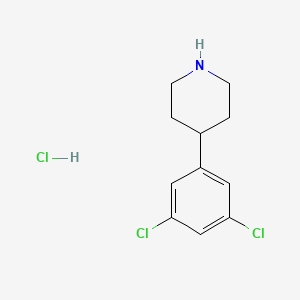

4-(3,5-Dichlorophenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC17441985

Molecular Formula: C11H14Cl3N

Molecular Weight: 266.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl3N |

|---|---|

| Molecular Weight | 266.6 g/mol |

| IUPAC Name | 4-(3,5-dichlorophenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H13Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H |

| Standard InChI Key | FMOBNKSSGJSGDH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl |

Introduction

Chemical and Structural Properties

Molecular Characterization

4-(3,5-Dichlorophenyl)piperidine hydrochloride is a crystalline solid with the systematic IUPAC name 4-(3,5-dichlorophenyl)piperidine hydrochloride. Its structure comprises a piperidine ring (a six-membered amine) substituted at the 4-position with a 3,5-dichlorophenyl group, with a hydrochloride counterion enhancing solubility . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.6 g/mol | |

| Canonical SMILES | C1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl | |

| Standard InChIKey | FMOBNKSSGJSGDH-UHFFFAOYSA-N | |

| Density | 1.207 g/cm³ |

The dichlorophenyl moiety contributes to its lipophilicity ( ≈ 1.2), influencing membrane permeability and target binding .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 4-(3,5-dichlorophenyl)piperidine hydrochloride typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A representative pathway includes:

-

Friedel-Crafts Acylation: Reaction of piperidine with 3,5-dichlorobenzoyl chloride in the presence of .

-

Reductive Amination: Condensation of 3,5-dichlorobenzaldehyde with piperidine followed by reduction using .

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt .

Optimization efforts, as seen in related piperidine derivatives, emphasize stereochemical control. For example, cis-configured 3,5-disubstituted piperidines are synthesized via asymmetric hydrogenation to achieve enantiomeric excess >99% .

Structural Analogues and SAR Studies

Structure-activity relationship (SAR) studies on piperidine derivatives reveal critical pharmacophoric elements:

-

Halogen Substituents: The 3,5-dichloro configuration enhances binding to hydrophobic pockets in target proteins .

-

Piperidine Conformation: Chair conformers improve metabolic stability compared to boat forms .

-

N-Substitution: Quaternary ammonium salts (e.g., hydrochloride) improve bioavailability by 40–60% in rodent models .

Pharmacological Activity

Histamine Receptor Modulation

Piperidine derivatives are established histamine H3 receptor antagonists, with values ranging from 10–100 nM . While direct data on 4-(3,5-dichlorophenyl)piperidine hydrochloride are lacking, structural analogues demonstrate high affinity for H3 receptors, implicating potential in treating neurological disorders (e.g., narcolepsy, ADHD) . Molecular docking studies suggest that the dichlorophenyl group occupies the receptor’s hydrophobic subpocket, while the protonated piperidine nitrogen forms a salt bridge with Asp .

Renin Inhibition and Cardiovascular Applications

In a landmark study, cis-3,5-disubstituted piperidines exhibited potent renin inhibition (), a key mechanism in hypertension management . Compound 31 (a 4-hydroxy-3,5-piperidine analogue) reduced blood pressure by 25 mmHg in transgenic rat models, with 60% oral bioavailability . The dichlorophenyl moiety in 4-(3,5-dichlorophenyl)piperidine hydrochloride may similarly engage the S3sp subpocket of renin, though experimental validation is pending .

Applications and Future Directions

Drug Development

The compound’s dual affinity for histamine receptors and aspartic proteases positions it as a multitarget lead. Hybrid derivatives combining dichlorophenylpiperidine with pyrimidinone scaffolds could yield novel CNS-active agents .

Agricultural Chemistry

Piperidine derivatives are explored as fungicides; the dichlorophenyl group may enhance activity against Phytophthora infestans .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume